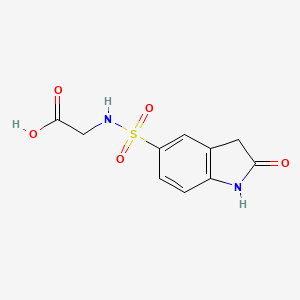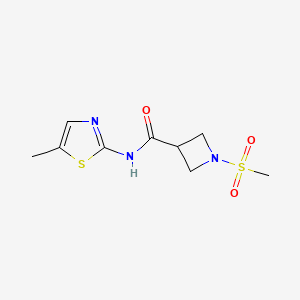
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various chromen-4-one derivatives has been explored in the provided studies. For instance, the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives was achieved by refluxing 4-hydroxy coumarin with aromatic aldehydes in the presence of piperidine . Another study reported the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones through reductive amination using sodium cyanoborohydride . Additionally, a novel protocol for synthesizing 3-(3,4-dihydroxyphenyl)-8-hydroxy-2H-chromen-2-one was developed through a domino reaction sequence involving demethylation and decarboxylation .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. Elemental analysis, IR, and multinuclear/multidimensional NMR spectroscopy were used to confirm the structures of the synthesized chromen-2-one derivatives . Single X-ray crystallographic analysis provided insights into the molecular conformation of a novel selective COX-2 inhibitor . The crystal structure of other chromen-2-one derivatives was also determined, revealing the formation of linear chains in the crystallographic c-axis due to p-p stacking .
Chemical Reactions Analysis
The chromen-4-one derivatives have been shown to exhibit different chemical reactivities. For example, the synthesized compounds in study exhibited quasireversible redox processes. The reactivity of these compounds is also evident in their biological activities, such as antibacterial and antioxidant properties , and their potential as selective COX-2 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. Poor water solubility was noted for a novel small molecule HIF-1 pathway inhibitor, prompting further investigation into chemical modifications to improve pharmacological properties . The sensitivity of the compounds to solvent polarity and hydrogen bonding was detected through UV/vis absorption spectra and potentiometric titration experiments . The crystal structure analysis provided additional insights into the physical properties, such as cell constants and space group .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Crystal structure analysis of related compounds provides insights into their molecular configurations and potential intermolecular interactions. For instance, the study on the crystal structure of a dimeric compound closely related to the specified chemical shows it crystallizes in the monoclinic system, highlighting the intra-molecular hydrogen bonding between hydroxyls and carbonyls, which could be significant in understanding the compound's reactivity and stability (Manolov, Ströbele, & Meyer, 2008).
Synthesis and Reactivity
Research on the synthesis of compounds with structures similar to the specified chemical has led to the identification of novel synthetic pathways and reagents. For example, a study describes the synthesis of a capillarisin sulfur-analogue with potential inhibitory activity by selective isopropylation, showcasing the versatility of these compounds in synthesizing biologically active molecules (Igarashi et al., 2005).
Biological Activity
Compounds structurally related to "3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one" have been investigated for their biological activities. For example, Pd(II) complexes containing chromone-based Schiff bases have been synthesized and characterized, revealing potential antimicrobial activity and suggesting applications in medicinal chemistry (Kavitha & Reddy, 2016).
Antioxidant Properties
The antioxidant properties of 4-hydroxy bis-coumarins, closely related in structure to the specified chemical, were compared to standard antioxidants, revealing insights into the structure-activity relationships. These findings could guide the design of new antioxidant compounds (Kancheva et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)13-18-20(26)6-5-17-23(27)19(14-30-24(17)18)16-4-7-21(28-2)22(12-16)29-3/h4-7,12,14-15,26H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGRHQCPYQZSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)


![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)
![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)
![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)
![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B3018720.png)

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)